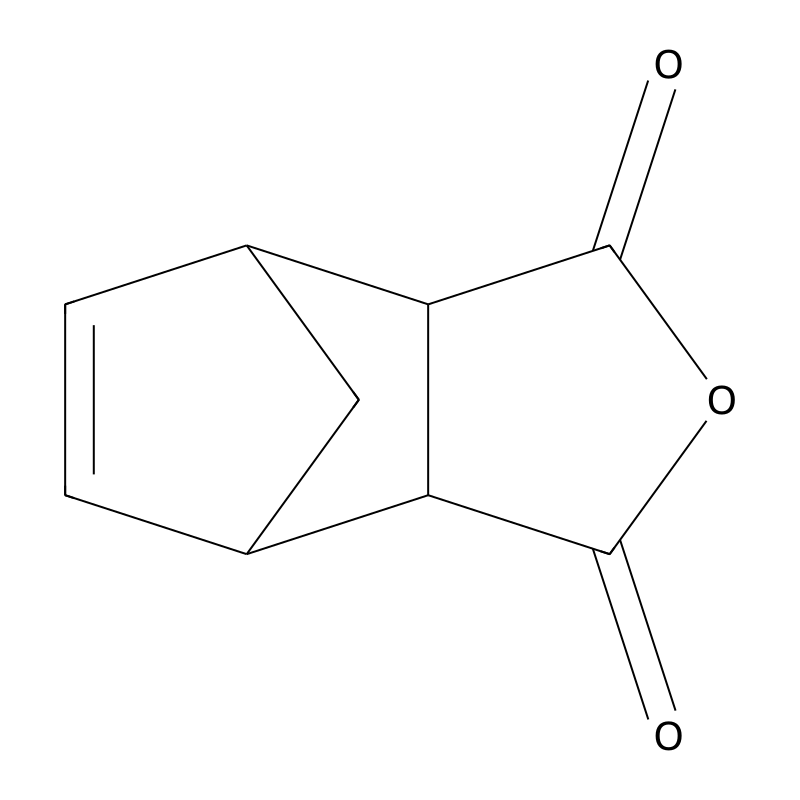5-Norbornene-2,3-dicarboxylic anhydride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis Precursor
5-Norbornene-2,3-dicarboxylic anhydride (NDA), also known as nadic anhydride, is a valuable intermediate in organic synthesis due to its reactivity and the presence of a strained bicyclic ring system. Its primary application lies in the preparation of functionalized norbornenes (). These norbornene derivatives possess unique chemical and physical properties, making them versatile building blocks for various advanced materials. For instance, NDA serves as a key starting material for the synthesis of norbornene-based polymers with desirable thermal and mechanical properties ().
Diels-Alder Reactions
NDA participates readily in Diels-Alder cycloadditions, a powerful reaction in organic chemistry for constructing complex molecules. The strained nature of the norbornene ring system in NDA lowers the activation energy for the reaction, allowing it to react efficiently with various dienes under mild conditions (). This characteristic makes NDA a useful dienophile in the synthesis of polycyclic compounds with diverse applications in medicinal chemistry and materials science ().
Development of Functional Resins
Nadic anhydride finds application in the development of functional resins due to its ability to undergo cross-linking reactions. The anhydride groups in NDA can react with various functional groups like amines or alcohols, leading to the formation of highly cross-linked networks. These resins exhibit excellent mechanical strength, chemical resistance, and flame retardancy, making them suitable for various industrial applications such as coatings, adhesives, and composites ().
5-Norbornene-2,3-dicarboxylic anhydride, commonly referred to as nadic anhydride, is an organic compound derived from norbornene. It exists primarily in two isomeric forms: the endo and exo isomers. The endo isomer is predominantly produced through the Diels-Alder reaction between maleic anhydride and cyclopentadiene, while the exo isomer can be synthesized under specific conditions or converted from the endo form via UV irradiation. This compound features unique stereochemistry characterized by its ability to exhibit endo-exo isomerism, which influences its chemical reactivity and applications in various fields .
- Diels-Alder Reaction: The primary method of synthesis involves the Diels-Alder cycloaddition of maleic anhydride with cyclopentadiene, yielding mainly the endo isomer .
- Thiol-Ene Reaction: The reactive double bonds of the norbornene moiety allow for thiol-ene click chemistry, which is utilized in creating cross-linked polymer networks .
- Hydrolysis: In the presence of water, nadic anhydride can hydrolyze to form maleic acid and other derivatives, affecting its stability and reactivity .
Research on the biological activity of 5-norbornene-2,3-dicarboxylic anhydride indicates potential allergenic properties. It may cause skin sensitization and respiratory issues upon exposure. Safety data sheets highlight its classification as a skin irritant and a respiratory sensitizer, necessitating caution during handling .
The synthesis of 5-norbornene-2,3-dicarboxylic anhydride primarily involves:
- Diels-Alder Reaction: This classical method combines maleic anhydride with cyclopentadiene under heat to yield the endo isomer. Variations in temperature and solvent polarity can influence the reaction outcome and yield different configurations .
- One-Pot Synthesis: Recent studies have explored one-pot synthesis methods that simplify the production process while maintaining efficiency and yield .
5-Norbornene-2,3-dicarboxylic anhydride has diverse applications:
- Polymer Chemistry: It serves as a monomer in the production of cross-linked polymers through thiol-ene reactions, enhancing material properties for various industrial applications .
- Adhesives and Coatings: Its reactivity makes it suitable for formulating adhesives and coatings that require strong bonding characteristics .
- Biomedical
Studies focusing on the interactions of 5-norbornene-2,3-dicarboxylic anhydride with biological systems reveal that it can provoke allergic reactions. Research into its interaction with proteins suggests that it may modify protein structures, leading to immunogenic responses in sensitive individuals. Further investigations into its pharmacokinetics and toxicology are essential for understanding its safety profile in biomedical applications .
Several compounds share structural similarities with 5-norbornene-2,3-dicarboxylic anhydride. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Nadic Anhydride (Endo Isomer) | Derived from norbornene; contains anhydride groups | Predominantly used in polymer chemistry |
| Cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride | Similar structure but different stereochemistry | Exhibits different reactivity profiles |
| Maleic Anhydride | Simple anhydride structure | Widely used as a precursor in various chemical syntheses |
| Cyclopentadiene | Diene component used in Diels-Alder reactions | Serves as a precursor for synthesizing nadic anhydride |
The uniqueness of 5-norbornene-2,3-dicarboxylic anhydride lies in its specific stereochemistry and reactivity patterns that differentiate it from these similar compounds. Its ability to participate in specialized reactions like thiol-ene click chemistry further enhances its utility in advanced material science applications.
Physical Description
XLogP3
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Health Hazard
Other CAS
129-64-6
826-62-0
55636-72-1
Wikipedia
Carbic anhydride
General Manufacturing Information
All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-: ACTIVE








